molecular formula C9H9F3OS B6292373 2-Ethyl-4-(trifluoromethylthio)phenol CAS No. 129644-66-2

2-Ethyl-4-(trifluoromethylthio)phenol

Cat. No. B6292373
CAS RN: 129644-66-2
M. Wt: 222.23 g/mol
InChI Key: RDTNFKUSARZDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-(trifluoromethylthio)phenol, also known as ETFTP, is a synthetic compound with a wide range of applications in scientific research. ETFTP is a small molecule that can be used as a substrate or inhibitor of enzymes, as a fluorescent indicator, and as a fluorescent probe for various assays. ETFTP is also a useful tool for studying the structure and function of proteins and other biological molecules. ETFTP has been widely used in the fields of biochemistry, molecular biology, and cell biology.

Scientific Research Applications

2-Ethyl-4-(trifluoromethylthio)phenol is widely used in scientific research as a substrate or inhibitor of enzymes, as a fluorescent indicator, and as a fluorescent probe for various assays. This compound is an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other molecules. This compound has also been used as a fluorescent indicator for the detection of calcium ions, as a fluorescent probe for the detection of DNA-binding proteins, and as a fluorescent tag for tracking the movement of proteins. This compound has been used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(trifluoromethylthio)phenol is not fully understood. However, it is believed that this compound binds to the active site of cytochrome P450 enzymes, which prevents the enzymes from catalyzing the metabolism of drugs, toxins, and other molecules. This compound also binds to DNA-binding proteins, which can be used to study the structure and function of these proteins. This compound has also been used as a fluorescent tag to track the movement of proteins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other molecules. This compound has also been used to study the structure and function of DNA-binding proteins. This compound has been used as a fluorescent indicator for the detection of calcium ions, and as a fluorescent tag for tracking the movement of proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Ethyl-4-(trifluoromethylthio)phenol in laboratory experiments is that it is a small molecule that can be easily synthesized and used in a variety of assays. This compound is also a useful tool for studying the structure and function of proteins and other biological molecules. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

For the use of 2-Ethyl-4-(trifluoromethylthio)phenol in scientific research include further study of its mechanism of action, the development of new assays for the detection of proteins and other molecules, and the use of this compound as a fluorescent tag for tracking the movement of proteins. Additionally, this compound could be used in combination with other compounds to develop new drugs or other therapies. This compound could also be used in combination with other fluorescent indicators to develop more sensitive assays for the detection of proteins and other molecules. Finally, this compound could be used to study the interactions between proteins and other molecules, as well as to study the structure and function of proteins.

Synthesis Methods

2-Ethyl-4-(trifluoromethylthio)phenol can be synthesized from 2-bromo-4-(trifluoromethylthio)phenol and ethyl iodide. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature. The reaction is complete within 1 hour and yields a white solid. The product is purified by recrystallization from ethanol.

properties

IUPAC Name

2-ethyl-4-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNFKUSARZDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)SC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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